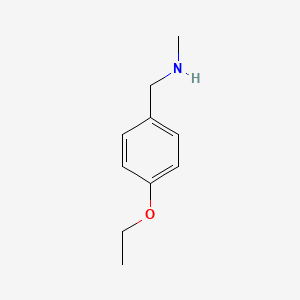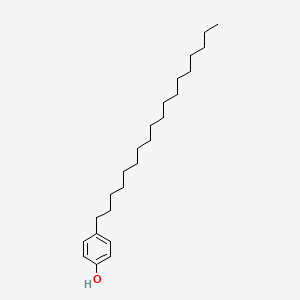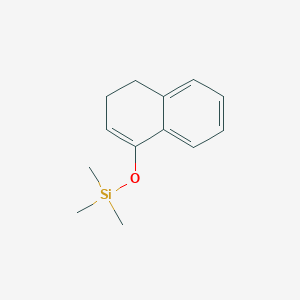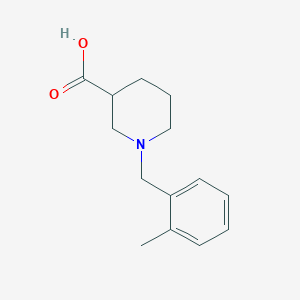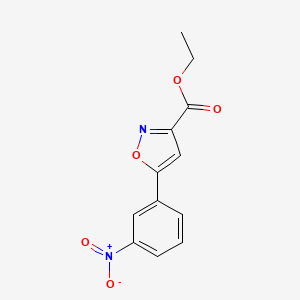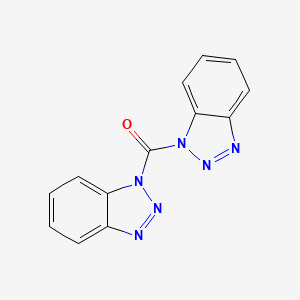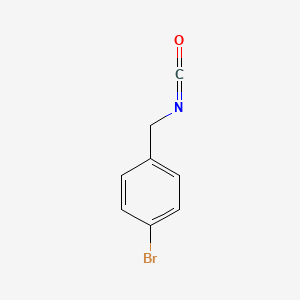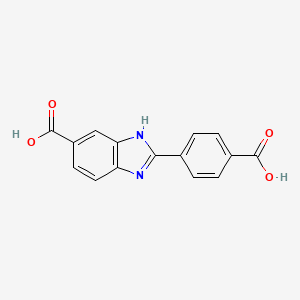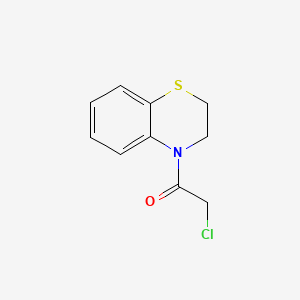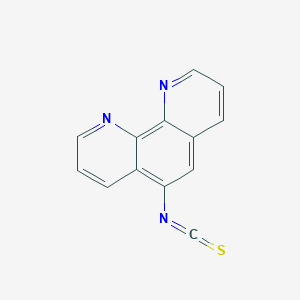
5-Isothiocyanato-1,10-phenanthroline
Overview
Description
5-Isothiocyanato-1,10-phenanthroline is an organic compound with the molecular formula C13H7N3S. It is a derivative of 1,10-phenanthroline, a well-known heterocyclic compound. The isothiocyanate group attached to the phenanthroline ring enhances its reactivity, making it a valuable ligand in coordination chemistry and a useful reagent in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanato-1,10-phenanthroline typically involves a multi-step process:
Reduction of 5-nitro-1,10-phenanthroline: This step involves the reduction of 5-nitro-1,10-phenanthroline using hydrogen gas over a palladium on carbon (Pd/C) catalyst to yield 5-amino-1,10-phenanthroline.
Formation of this compound: The 5-amino-1,10-phenanthroline is then treated with thiophosgene in the presence of sodium acetate to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, ensuring safety protocols for handling thiophosgene, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Isothiocyanato-1,10-phenanthroline undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Coordination Reactions: It acts as a ligand, forming complexes with various metal ions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and alcohols react with the isothiocyanate group.
Metal Ions: Transition metals like copper, iron, and ruthenium form stable complexes with this compound.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Metal Complexes: Coordination with metal ions results in various metal-phenanthroline complexes.
Scientific Research Applications
5-Isothiocyanato-1,10-phenanthroline has diverse applications across multiple fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are studied for their catalytic and electronic properties.
Biology: Employed in biochemical assays and as a probe for studying metal ion interactions in biological systems.
Medicine: Investigated for its potential in drug development, particularly in designing metal-based drugs.
Industry: Utilized in the synthesis of advanced materials, including nanohybrids and functionalized surfaces.
Mechanism of Action
The mechanism by which 5-Isothiocyanato-1,10-phenanthroline exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. The isothiocyanate group can also react with nucleophiles, modifying proteins and other biomolecules, which can alter their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound, widely used as a ligand in coordination chemistry.
5-Nitro-1,10-phenanthroline: A precursor in the synthesis of 5-Isothiocyanato-1,10-phenanthroline.
5-Amino-1,10-phenanthroline: An intermediate in the synthesis process.
Uniqueness
This compound is unique due to the presence of the isothiocyanate group, which significantly enhances its reactivity compared to its parent compound, 1,10-phenanthroline. This makes it particularly valuable in forming covalently bonded structures and in applications requiring high reactivity.
Properties
IUPAC Name |
5-isothiocyanato-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3S/c17-8-16-11-7-9-3-1-5-14-12(9)13-10(11)4-2-6-15-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAFRFYNRUUPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392422 | |
| Record name | 5-isothiocyanato-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75618-99-4 | |
| Record name | 5-isothiocyanato-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598589.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1598590.png)
